7-(2-Chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
This compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These derivatives are known to be novel CDK2 inhibitors, which are appealing targets for cancer treatment .
Synthesis Analysis
The synthesis of this compound involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The synthesis process also involves the creation of thioglycoside derivatives . Other studies have reported efficient one-step procedures for the regioselective synthesis of similar compounds .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are part of a new set of small molecules designed for CDK2 targeting .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Derivatives : Research shows that a variety of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives, which include structures similar to 7-(2-Chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, can be synthesized using different reagents. These derivatives are valuable for exploring new chemical compounds with potential applications in various fields (El-Agrody et al., 2001).
Biological and Antimicrobial Activities
- Antimicrobial Activity : Some synthesized compounds closely related to the chemical have been tested for antimicrobial activity, indicating its potential application in developing new antimicrobial agents (Gein et al., 2010).
- Antioxidant Activity : Another study highlights the synthesis of triazolopyrimidines with an emphasis on evaluating their antioxidant activities, suggesting potential use in areas where oxidative stress is a concern (Gilava et al., 2020).
Pharmaceutical Applications
- Anticancer Properties : There is evidence that derivatives of 1,2,4-triazolo[1,5-a]pyrimidine show promising results in screening for anticancer activity, which may include compounds structurally similar to the one (Kanō & Makisumi, 1958).
- Anticonvulsant Agent : Research indicates that certain triazolopyrimidine derivatives are potential anticonvulsant agents, suggesting a possible pharmaceutical application for similar compounds (Divate & Dhongade-Desai, 2014).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in cell proliferation and is a key contributor to cancer progression .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, leading to significant alterations in cell cycle progression . The compound’s interaction with CDK2 results in the inhibition of the kinase’s activity, thereby preventing the phosphorylation of key components necessary for cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in cell growth arrest at the G0-G1 stage , thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
These properties contribute to its bioavailability and potential as an antitumor agent .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . Additionally, it induces apoptosis within HCT cells .
Properties
IUPAC Name |
7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O/c1-7-10(12(15)20)11(8-4-2-3-5-9(8)14)19-13(18-7)16-6-17-19/h2-6,11H,1H3,(H2,15,20)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUNKLLFUDNZAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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